![molecular formula C11H8O B12864874 3H-Cyclopenta[B]benzofuran CAS No. 247-10-9](/img/structure/B12864874.png)
3H-Cyclopenta[B]benzofuran
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Overview
Description
3H-Cyclopenta[B]benzofuran is a heterocyclic compound that features a fused ring system consisting of a benzene ring and a cyclopentane ring fused to a furan ring
Synthetic Routes and Reaction Conditions:
Oxidative Phenol-Enamine Cycloaddition: One of the primary methods for synthesizing this compound involves a hemin/t-butyl hydroperoxide (t-BuOOH)-catalyzed oxidative phenol-enamine formal [3 + 2] cycloaddition.
Organocatalytic Intramolecular Double Cyclization: Another method involves an enantioselective organocatalytic strategy that combines Brønsted base and N-heterocyclic carbene catalysis.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.
Types of Reactions:
Reduction: Reduction reactions can be performed using common reducing agents, although specific conditions for this compound are less documented.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can occur on the benzene ring of the compound.
Common Reagents and Conditions:
Oxidation: Hemin, t-BuOOH
Reduction: Common reducing agents (e.g., hydrogen gas with a palladium catalyst)
Substitution: Electrophiles (e.g., halogens, nitro groups)
Major Products:
Oxidation: Oxidized derivatives of this compound
Reduction: Reduced forms of the compound
Substitution: Substituted derivatives with various functional groups
Scientific Research Applications
Pharmaceutical Applications
3H-Cyclopenta[B]benzofuran and its derivatives have been investigated for their biological activities, making them promising candidates in pharmaceutical research.
Anticancer Activity
Research indicates that derivatives of this compound exhibit potent cytotoxic effects against various cancer cell lines. For instance, compounds isolated from Aglaia species, such as silvestrol and episilvestrol, have shown significant growth inhibition against human cancer cell lines including HT-29, MCF-7, and NCI-H460, with over 90% inhibition observed at certain concentrations . This suggests the potential for these compounds to be developed into effective anticancer therapies.
Antimicrobial Properties
The compound has also been noted for its antimicrobial properties. Studies have shown that certain derivatives can inhibit the growth of pathogenic microorganisms, making them candidates for developing new antimicrobial agents .
Organic Synthesis Applications
This compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions.
Synthesis of Benzofuran Derivatives
Recent advancements in synthetic methodologies have utilized this compound as a precursor for synthesizing polysubstituted benzofuran derivatives through transition metal-catalyzed reactions. These methods provide efficient pathways to obtain enantioenriched products with high yields .
Reaction Type | Yield (%) | Enantiomeric Ratio |
---|---|---|
Chiral Rhodium-Promoted Carboamidation | 44-83 | Up to 98.5:1.5 |
Diastereoselective C–H Insertion | >91:9 | 84% ee |
Heteroannulation Reactions
The compound is also employed in heteroannulation reactions, which are crucial for constructing complex heterocyclic structures. A notable one-pot synthesis method has been developed that allows for the efficient formation of benzofuran systems, significantly reducing the time required compared to traditional multi-step processes .
Material Science Applications
This compound derivatives are being explored for their potential use in materials science due to their interesting physical and chemical properties.
Polymer Chemistry
The unique structural features of this compound make it suitable for incorporation into polymer matrices, potentially enhancing the thermal stability and mechanical properties of the resulting materials .
Case Study: Silvestrol and Episilvestrol
A study on silvestrol and episilvestrol derived from Aglaia species highlighted their isolation processes and biological activities. The compounds were found to exhibit significant cytotoxicity against multiple cancer cell lines, providing insights into their potential as therapeutic agents .
Case Study: Transition Metal-Catalyzed Synthesis
In another study focusing on transition metal-catalyzed reactions, researchers successfully synthesized various benzofuran derivatives from this compound using chiral catalysts, demonstrating high yields and selectivity . This showcases the compound's utility in developing complex organic molecules.
Mechanism of Action
The mechanism of action of 3H-Cyclopenta[B]benzofuran and its derivatives often involves the modulation of specific molecular targets and pathways. For example, the compound silvestrol, a derivative of this compound, has been shown to inhibit translation initiation by affecting the composition of the eukaryotic initiation factor (eIF) 4F complex. This inhibition leads to decreased proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Beraprost: A stable and orally active drug with vasodilating and antiplatelet properties.
Flavaglines: A class of natural products containing the cyclopenta[B]benzofuran scaffold, known for their anti-cancer activity.
Uniqueness: 3H-Cyclopenta[B]benzofuran stands out due to its versatile synthetic routes and the potential for high stereoselectivity in its derivatives. Its unique structural properties make it a valuable scaffold for the development of bioactive molecules and advanced materials.
Biological Activity
3H-Cyclopenta[B]benzofuran is a compound belonging to the class of cyclopentabenzofurans, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties. The information is derived from various studies, providing a comprehensive overview of its potential therapeutic applications.
Chemical Structure and Properties
The structure of this compound consists of a fused cyclopentane and benzofuran ring system. This unique configuration contributes to its biological activity. The compound's specific interactions at the molecular level are crucial for its pharmacological effects.
Anticancer Activity
Several studies have investigated the anticancer properties of cyclopenta[B]benzofuran derivatives. For instance:
- Ponapensin , a cyclopenta[b]benzopyran derivative, demonstrated significant NF-κB inhibitory activity with an IC50 value of 0.06 µM, outperforming the positive control rocaglamide (IC50 = 2.0 µM) in inhibiting cancer cell proliferation .
- In a panel of human cancer cell lines, only one compound from the same family, E-volkendousin, exhibited cytotoxic effects with ED50 values ranging from 4.2 to 4.7 µg/mL against various cancer cells such as Lu1, LNCaP, and MCF-7 .
These findings suggest that cyclopenta[B]benzofuran derivatives could serve as promising candidates in cancer therapy, particularly through NF-κB pathway modulation.
Antimicrobial Activity
Research has also highlighted the antimicrobial potential of cyclopenta[B]benzofuran derivatives:
- A study evaluating various benzofuran derivatives found that some exhibited antimicrobial activity against Gram-positive bacteria and fungi, with minimum inhibitory concentrations (MIC) ranging from 100 to 200 µg/mL .
- Specifically, compounds VI and III showed antifungal activity against Candida strains with MIC values around 100 µg/mL .
The antimicrobial properties suggest that these compounds could be explored further for developing new antibiotics or antifungal agents.
Anti-inflammatory Activity
The anti-inflammatory effects of cyclopenta[B]benzofurans have been linked to their ability to inhibit pathways such as NF-κB:
- The inhibition of NF-κB is critical since this transcription factor regulates genes involved in inflammation and immune responses. Its chronic activation is associated with various diseases, including cancer and autoimmune disorders .
Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthesis methods for 3H-Cyclopenta[B]benzofuran, and how do they differ in complexity?
- Methodological Answer: Traditional synthesis involves multi-step approaches, such as cyclization of ortho-substituted precursors or coupling reactions. For example, cyclopenta[b]benzofuran scaffolds can be assembled via cycloaddition or acid-catalyzed ring closure of benzofuran intermediates . Advanced one-pot strategies, such as organocatalytic intramolecular double C–H activation, offer improved efficiency by constructing fused rings in a single step, reducing time and cost . Researchers should evaluate reaction conditions (e.g., catalyst choice, solvent) to optimize yields for specific analogs.
Q. What analytical techniques are recommended for characterizing this compound and its derivatives?
- Methodological Answer: High-Resolution Gas Chromatography/Mass Spectrometry (HRGC/MS) is widely used for detecting trace impurities and quantifying compound purity . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while X-ray crystallography resolves stereochemistry. For biological samples, immunoassay techniques or ³²P post-labeling can identify macromolecular adducts . Ensure methods are validated for precision and sensitivity, particularly when analyzing environmental matrices like soil or water .
Q. How can researchers address contradictions in reported bioactivity data for benzofuran derivatives?
- Methodological Answer: Discrepancies often arise from variations in assay conditions (e.g., cell lines, concentrations) or impurities in synthesized compounds. Standardize protocols using controls like nesbuvir (a clinically tested benzofuran) for benchmarking . Reproduce studies under controlled conditions (e.g., fixed pH, temperature) and employ orthogonal assays (e.g., enzymatic inhibition vs. cell-based luciferase) to validate bioactivity .
Advanced Research Questions
Q. What strategies enable enantioselective synthesis of this compound derivatives?
- Methodological Answer: Organocatalytic methods using chiral catalysts (e.g., thiourea-based) achieve enantioselectivity by directing intramolecular C–H bond formation. For example, asymmetric cyclization of ortho-substituted benzofurans with aldehydes can yield >90% enantiomeric excess (ee) . Computational modeling (DFT) aids in predicting transition states to refine catalyst design .
Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound analogs?
- Methodological Answer: Focus on substituents at key positions (C-2/C-3) to modulate activity. For HCV NS5B inhibition, bulky groups at C-2 enhance potency by occupying hydrophobic pockets, while polar groups at C-3 improve solubility . High-throughput screening (HTS) of 45-compound libraries identified analogs with EC₅₀ < 100 nM and selectivity indices >371-fold . Pair SAR with molecular docking to prioritize synthetic targets .
Q. What computational approaches predict the binding affinity of this compound derivatives to target proteins?
- Methodological Answer: Molecular docking (e.g., AutoDock Vina) models interactions between benzofuran scaffolds and active sites, such as the phosphotyrosine-binding pocket of YopH phosphatase . Free-energy perturbation (FEP) calculations refine binding predictions, while QSAR models correlate substituent electronic properties (e.g., Hammett constants) with inhibitory activity .
Q. How can synthetic yields of this compound be improved without compromising enantiopurity?
- Methodological Answer: Optimize catalyst loading (e.g., 5–10 mol% organocatalyst) and solvent polarity (e.g., DMF vs. THF) to balance reaction rate and stereocontrol . Continuous-flow systems enhance reproducibility for scale-up. Monitor intermediates via LC-MS to identify side reactions (e.g., over-oxidation) .
Q. What role do substituents on the benzofuran ring play in modulating biological activity?
- Methodological Answer: C-2 substituents (e.g., acetyl, methoxy) enhance antiviral activity by increasing hydrophobic interactions, while C-3 hydroxyl groups improve antioxidant capacity via radical scavenging . Substituents on the phenyl ring (e.g., nitro, amino) influence electronic effects, altering metabolic stability. For example, 3-{[(2-hydroxyphenyl)carbonyl]amino} derivatives show dual activity as enzyme inhibitors and fluorescent probes .
Properties
CAS No. |
247-10-9 |
---|---|
Molecular Formula |
C11H8O |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
3H-cyclopenta[b][1]benzofuran |
InChI |
InChI=1S/C11H8O/c1-2-6-10-8(4-1)9-5-3-7-11(9)12-10/h1-6H,7H2 |
InChI Key |
NZMBLYZNBJURLH-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=C1OC3=CC=CC=C23 |
Origin of Product |
United States |
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